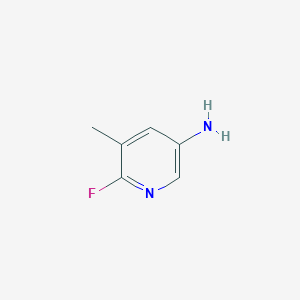
6-Fluoro-5-metilpiridin-3-amina
Descripción general
Descripción
6-Fluoro-5-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H7FN2 and its molecular weight is 126.13 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Fluoro-5-methylpyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Fluoro-5-methylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-5-methylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
6-Fluoro-5-metilpiridin-3-amina: es un intermedio valioso en la investigación farmacéutica. Su motivo estructural se encuentra en varios compuestos farmacológicamente activos. La presencia tanto de una amina como de un átomo de flúor permite una funcionalización selectiva, lo que lleva a la síntesis de diversos agentes medicinales. Por ejemplo, se puede utilizar para crear inhibidores de quinasas, que son cruciales en la terapia contra el cáncer .
Ciencia de Materiales
En la ciencia de materiales, los derivados de este compuesto se pueden utilizar para desarrollar nuevos materiales orgánicos con propiedades electrónicas específicas. El átomo de flúor puede influir en la conductividad eléctrica y la estabilidad del material, haciéndolo adecuado para diodos orgánicos emisores de luz (OLED) y otras aplicaciones electrónicas .
Desarrollo Agroquímico
Los derivados del compuesto se exploran por su posible uso en agroquímicos. Su capacidad para actuar como un bloque de construcción para sintetizar herbicidas y pesticidas es de particular interés. El átomo de flúor puede mejorar la actividad biológica y la selectividad de estos agroquímicos .
Bloques de Construcción Fluorados
This compound: sirve como un bloque de construcción fluorado para la síntesis de moléculas más complejas. La fluoración puede alterar significativamente las propiedades físicas y químicas de los compuestos, como aumentar la lipofilia o la estabilidad metabólica, lo cual es beneficioso en el diseño de fármacos .
Imagenología por Tomografía por Emisión de Positrones (PET)
Este compuesto se ha investigado por su potencial en la imagenología PET. Los derivados de This compound se pueden marcar con flúor-18, un isótopo radiactivo utilizado en las exploraciones PET para estudiar trastornos cerebrales y cánceres .
Optimización de la Síntesis Química
El compuesto también se utiliza en la optimización de los procesos de síntesis química. Su reactividad permite el desarrollo de rutas sintéticas más eficientes, lo que puede reducir costos y mejorar los rendimientos en la producción química industrial .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 6-Fluoro-5-methylpyridin-3-amine is the potassium (K+) channels . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons .
Mode of Action
6-Fluoro-5-methylpyridin-3-amine acts as a potassium channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .
Biochemical Pathways
The compound’s action on potassium channels affects the neuronal signaling pathways . By blocking the K+ channels, it reduces the aberrant efflux of K+ ions, thereby enhancing axonal conduction . This can potentially improve symptoms in conditions like multiple sclerosis, where demyelination is a key pathological feature .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . It also shows resistance to oxidation by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of similar compounds .
Result of Action
The result of the compound’s action is the enhancement of impulse conduction in neurons. This can potentially lead to improved neurological function in conditions characterized by demyelination .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, its stability towards oxidation by CYP2E1 suggests that it may be less prone to metabolic degradation . Its lipophilicity and basicity may also influence its distribution and interaction with its target .
Análisis Bioquímico
Biochemical Properties
6-Fluoro-5-methylpyridin-3-amine is a novel potassium channel blocker with potential application in Positron Emission Tomography (PET) . It has comparable potency to 4-aminopyridine (4AP) and the PET tracer 3-fluoro-4-aminopyridine . It binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction .
Cellular Effects
The compound’s influence on cell function is primarily through its interaction with potassium channels. By binding to these channels, 6-Fluoro-5-methylpyridin-3-amine can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 6-Fluoro-5-methylpyridin-3-amine exerts its effects by binding to potassium channels, thereby reducing the leakage of intracellular potassium and enhancing impulse conduction . This interaction can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, 6-Fluoro-5-methylpyridin-3-amine has shown to be more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 than 3F4AP . This stability, along with its other properties, makes it a promising candidate for further PET studies .
Metabolic Pathways
It is known to be more stable towards oxidation by the cytochrome P450 enzyme CYP2E1 than 3F4AP .
Propiedades
IUPAC Name |
6-fluoro-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADQKKYTJHXBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620667 | |
| Record name | 6-Fluoro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186593-48-6 | |
| Record name | 6-Fluoro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186593-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
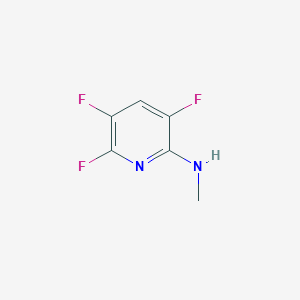
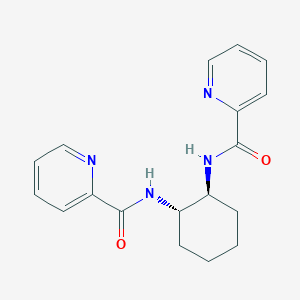


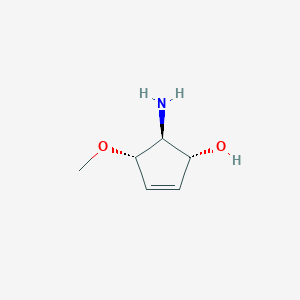
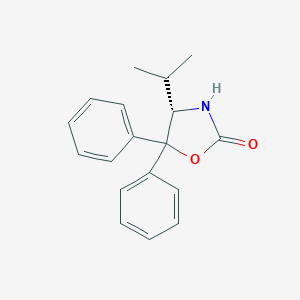

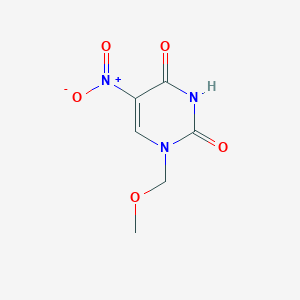
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)





